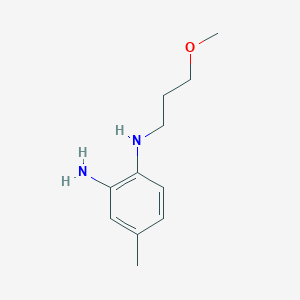
N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzene ring substituted with a methoxypropyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions may include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted aromatic compounds .
Scientific Research Applications
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine include:
- N-(2-methoxyethyl)-N-(2,4,6-trinitrophenyl)nitramine
- N-(3-methoxypropyl)-N-(2,4,6-trinitrophenyl)nitramine
Uniqueness
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-9-4-5-11(10(12)8-9)13-6-3-7-14-2/h4-5,8,13H,3,6-7,12H2,1-2H3 |
InChI Key |
OSGXUQGGQPQDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)


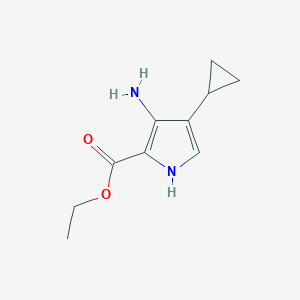
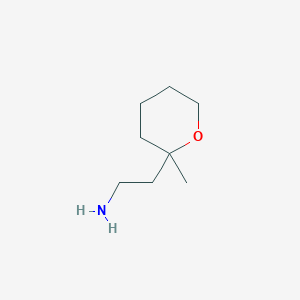
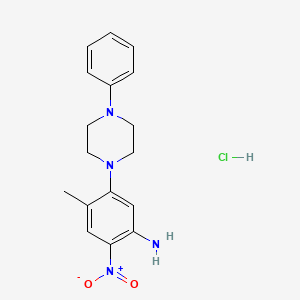
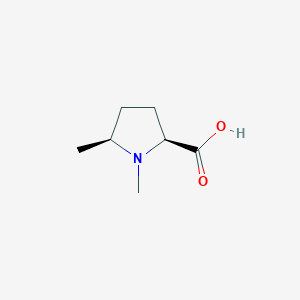
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
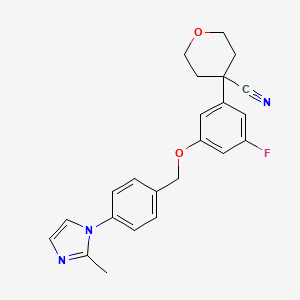

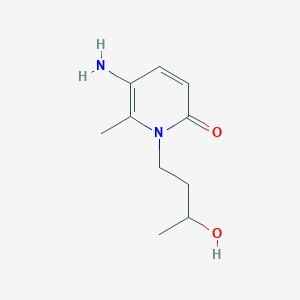
![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)

